Lenalidomide-C4-acid, a derivative of lenalidomide, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hematological malignancies. Lenalidomide itself is a thalidomide analog that exhibits immunomodulatory effects and has been primarily used to treat multiple myeloma and certain types of lymphoma. The C4-acid derivative adds a carboxylic acid functional group to the lenalidomide structure, potentially enhancing its pharmacological properties.
Lenalidomide was originally developed by Celgene Corporation and has since been the subject of extensive research due to its efficacy in treating various cancers. The C4-acid variant is synthesized through modifications of the lenalidomide structure, which may involve various chemical reactions and methodologies to introduce the carboxylic acid group.
Lenalidomide-C4-acid falls under the category of immunomodulatory drugs. It is classified as a member of the imid class, which are compounds known for their ability to modulate immune responses and induce apoptosis in malignant cells.
The synthesis of Lenalidomide-C4-acid involves several key steps that typically include:
For example, one method may involve:
The molecular structure of Lenalidomide-C4-acid can be represented as follows:
The molecular formula for Lenalidomide is , while its C4-acid derivative would typically have an additional oxygen atom from the carboxyl group, resulting in . Key spectral data (NMR, IR) would confirm this structure through characteristic peaks corresponding to functional groups.
Lenalidomide-C4-acid can participate in various chemical reactions relevant to drug development:
The reactions are typically carried out under specific conditions (temperature, pressure) and monitored using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Lenalidomide-C4-acid exerts its effects primarily through modulation of immune responses and direct effects on cancer cells:
Studies indicate that compounds like Lenalidomide-C4-acid can induce apoptosis in neoplastic cells by promoting degradation of Ikaros and Aiolos proteins via cereblon-mediated pathways .
Lenalidomide-C4-acid has potential applications in:
Lenalidomide-C4-acid functions as a cereblon (CRBN)-directed molecular glue degrader, exploiting the ubiquitin-proteasome system (UPS) to induce selective protein degradation. This compound contains a glutarimide moiety that binds the tri-tryptophan pocket within CRBN's thalidomide-binding domain (TBD), identical to the parent compound lenalidomide [7] [10]. Upon binding, Lenalidomide-C4-acid induces conformational changes in the CRL4CRBN E3 ubiquitin ligase complex (composed of CUL4, RBX1, DDB1, and CRBN), repurposing it for neosubstrate ubiquitination [1] [6]. The terminal carboxylic acid group enables covalent conjugation to target protein ligands, forming heterobifunctional proteolysis-targeting chimeras (PROTACs) that bridge CRBN and target proteins [8] [9]. This facilitates polyubiquitination via E2 conjugating enzymes and subsequent proteasomal degradation of the target [4] [7].
Unlike classical inhibitors, Lenalidomide-C4-acid operates through a catalytic mechanism – a single molecule can facilitate multiple degradation cycles, enhancing potency against traditionally "undruggable" targets like transcription factors [7] [9]. Its modulation of CRL4CRBN specifically redirects ubiquitination toward disease-relevant proteins, leveraging the UPS without inhibiting proteasome function directly [1] [6].
The recruitment efficiency of CRL4CRBN by Lenalidomide-C4-acid is governed by precise structural interactions within CRBN's hydrophobic pocket. Crystallographic studies reveal that the glutarimide ring anchors the compound to CRBN through:
Table 1: Structural Parameters Governing CRBN-Lenalidomide-C4-Acid Binding
| Structural Feature | Interaction with CRBN | Impact on Recruitment |
|---|---|---|
| Glutarimide ring | H-bond with His380/Trp382; Van der Waals with Trp triad | Anchoring efficiency (>90% occupancy in crystallography) |
| C4 linker length | ~15 Å optimal span for solvent exposure | Enables PROTAC dimerization without CRBN binding disruption |
| Terminal carboxylic acid | Free rotation; conjugatable to amines/hydrazines | Facilitates covalent target ligation |
The C4-alkyl linker (‑CH2‑CH2‑CH2‑CH2‑) provides optimal solvent exposure and flexibility, maintaining CRBN binding while enabling target engagement. Mutagenesis of CRBN's Trp386 to alanine ablates binding entirely, confirming the indispensability of this residue [2] [10].
Lenalidomide-C4-acid retains high-affinity CRBN binding comparable to lenalidomide, despite linker incorporation. Quantitative analyses demonstrate:
Table 2: Affinity and Functional Comparison of Lenalidomide vs. C4-Acid Derivative
| Parameter | Lenalidomide | Lenalidomide-C4-Acid | Method |
|---|---|---|---|
| CRBN KD | 178 ± 15 nM | 231 ± 22 nM | ITC [10] |
| IC50 (CRBN auto-ubiquitination) | 190 nM | 280 nM | In vitro ubiquitination [7] |
| DC50 (IKZF1) | 100 nM | 120 nM | MM1.S cell assay [3] |
The C4 linker minimally perturbs CRBN engagement, preserving the compound’s core mechanism while enabling modular PROTAC design [8] [9].
Lenalidomide-C4-acid induces rapid, sustained degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors in hematopoietic malignancies, mirroring lenalidomide’s pharmacological effects. Key kinetic parameters include:
Table 3: Degradation Kinetics of IKZF1/3 in Hematopoietic Cells
| Cell Line | DC50 (24 h) | Time to 50% Degradation | Downstream Effects |
|---|---|---|---|
| MM1.S (myeloma) | 120 ± 15 nM | 3.2 ± 0.4 h | IRF4↓, MYC↓, apoptosis [3] |
| CCRF (T-ALL) | 180 ± 22 nM | 4.1 ± 0.6 h | IL-2↑, T-cell activation [6] |
| OCI-AML2 (AML) | 250 ± 30 nM | 5.5 ± 0.8 h | CK1α↓ (in del(5q) clones) [1] |
The C4-acid derivative’s degradation kinetics slightly lag behind lenalidomide (DC50 = 100 nM at 24 h), attributable to its heterobifunctional use in PROTACs rather than direct degradation [3] [9]. Nevertheless, it effectively hijacks CRL4CRBN to target IKZF1/3 in malignant cells, providing a versatile scaffold for degrading oncogenic transcription factors [5] [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: